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Compound of Interest

Compound Name:
2-Phenylpyrimidine-5-

carbaldehyde

Cat. No.: B140515 Get Quote

An In-Depth Technical Guide to 2-Phenylpyrimidine-5-carbaldehyde: Properties, Synthesis,

and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals interested in the chemical intermediate, 2-Phenylpyrimidine-5-
carbaldehyde. We will delve into its core physical and chemical properties, predictable

spectroscopic profile, logical synthetic approaches, and its demonstrated utility as a scaffold in

medicinal chemistry.

Molecular Identity and Physicochemical Properties
2-Phenylpyrimidine-5-carbaldehyde is a solid organic compound featuring a pyrimidine ring

substituted with a phenyl group at the 2-position and a formyl (aldehyde) group at the 5-

position.[1][2] This unique arrangement of functional groups makes it a valuable and reactive

building block in synthetic chemistry.

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)

IUPAC Name
2-phenylpyrimidine-5-
carbaldehyde

[2]

Synonyms

2-Phenyl-5-

pyrimidinecarbaldehyde, 2-

Phenylpyrimidine-5-

carboxaldehyde

[2]

CAS Number 130161-46-5 [1]

Molecular Formula C₁₁H₈N₂O [1][2]

Molecular Weight 184.19 g/mol [1][2]

InChIKey
AUTGLFSBJLERMV-

UHFFFAOYSA-N
[2]

| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C=O |[1] |

Table 2: Physical and Handling Properties

Property Value Source(s)

Appearance Solid [3]

Melting Point 132.5-134 °C [2]

Storage
Store locked up in a dry, well-

ventilated place.
[4]

| Recommended Temp. | 2-8 °C, under inert atmosphere. |[2][3] |

Spectroscopic Profile (Predicted)
While specific experimental spectra for this exact compound are not readily available in the

cited literature, a reliable spectroscopic profile can be predicted based on its chemical structure

and established principles of spectroscopic analysis.[5] Such predictions are fundamental for

reaction monitoring and structural confirmation.
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Table 3: Predicted Spectroscopic Data
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Technique Feature
Predicted Chemical
Shift / Wavenumber

Rationale

¹H NMR Aldehyde H (CHO)
δ 9.0 - 10.0 ppm
(singlet)

Strong deshielding
by the
electronegative
oxygen of the
carbonyl group.

Pyrimidine H's
δ 8.5 - 9.5 ppm

(singlets)

Protons on the

electron-deficient

pyrimidine ring are

significantly

deshielded.

Phenyl H's
δ 7.4 - 8.2 ppm

(multiplets)

Typical aromatic

region; protons ortho

to the pyrimidine ring

will be further

downfield.

¹³C NMR Carbonyl C (C=O) δ 185 - 195 ppm

Characteristic

chemical shift for an

aldehyde carbonyl

carbon.

Pyrimidine & Phenyl

C's
δ 120 - 165 ppm

Aromatic and

heteroaromatic

carbons appear in this

range.

IR Spectroscopy
C=O Stretch

(Aldehyde)

1690 - 1715 cm⁻¹

(strong)

The carbonyl double

bond stretch is a

prominent and

diagnostic peak.

C-H Stretch

(Aldehyde)

~2720 and ~2820

cm⁻¹ (medium)

A pair of peaks

characteristic for the

C-H bond of an

aldehyde.
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Technique Feature
Predicted Chemical
Shift / Wavenumber

Rationale

C=C & C=N Stretches
1450 - 1610 cm⁻¹

(variable)

Aromatic and

heteroaromatic ring

vibrations.

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 184.19 | Corresponds to the molecular weight

of the compound. |

Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Phenylpyrimidine-5-carbaldehyde is dominated by the electrophilic nature

of its aldehyde functional group. The pyrimidine ring, being an electron-deficient heteroaromatic

system, further enhances the electrophilicity of the carbonyl carbon, making it highly

susceptible to nucleophilic attack.[6] This heightened reactivity is a key feature for its use as a

synthetic intermediate.

Key reaction classes include:

Nucleophilic Addition: The aldehyde readily reacts with nucleophiles such as organometallic

reagents (Grignards, organolithiums), amines (to form Schiff bases/imines), and cyanide.

Oxidation: The aldehyde can be easily oxidized to the corresponding 2-phenylpyrimidine-5-

carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent). This

carboxylic acid derivative is also a known compound.[7]

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-

phenylpyrimidin-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or

lithium aluminum hydride (LiAlH₄).

Condensation Reactions: It serves as an excellent substrate for condensation reactions like

the Wittig reaction to form alkenes or Knoevenagel condensation with active methylene

compounds.

Caption: Key reactivity pathways of 2-Phenylpyrimidine-5-carbaldehyde.
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Synthesis and Purification
While specific, detailed protocols for the synthesis of 2-Phenylpyrimidine-5-carbaldehyde are

not prevalent in the provided search results, a logical and established methodology for

constructing the 2,5-disubstituted pyrimidine core can be proposed. A common and robust

method is the condensation of an amidine with a 1,3-dicarbonyl equivalent.

A plausible route involves the reaction of benzamidine with a suitable three-carbon synthon

already containing the aldehyde (or a protected precursor).

Caption: General workflow for the synthesis of 2-Phenylpyrimidine-5-carbaldehyde.

Exemplary Laboratory Protocol (Hypothetical)
This protocol is based on general principles of pyrimidine synthesis and should be adapted and

optimized.

Reaction Setup: To a solution of benzamidine hydrochloride (1.0 eq) in ethanol, add a

solution of sodium ethoxide (2.0 eq) in ethanol. Stir for 30 minutes at room temperature.

Causality: The strong base deprotonates the benzamidine hydrochloride to generate the

free amidine nucleophile required for the reaction.

Addition of Electrophile: Add a solution of a malondialdehyde derivative (e.g., 2-

(dimethylaminomethylene)malondialdehyde) (1.0 eq) dropwise to the reaction mixture at 0

°C.

Causality: The 1,3-dicarbonyl synthon provides the C4-C5-C6 backbone of the pyrimidine

ring. Dropwise addition at low temperature helps control the exothermic reaction.

Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for 4-6

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Causality: Heating provides the activation energy for the cyclization and subsequent

dehydration steps that lead to the aromatic pyrimidine ring.

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize

with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl
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acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Causality: This standard aqueous workup removes inorganic salts and polar impurities.

Purification: Purify the crude product by either recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: Recrystallization is effective for crystalline solids, while chromatography

provides higher purity by separating the product from closely related impurities.

Applications in Research and Drug Development
The true value of 2-Phenylpyrimidine-5-carbaldehyde lies in its role as a versatile

intermediate for the synthesis of more complex, biologically active molecules. The pyrimidine

scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous

approved drugs.[8]

Antifungal Agents: Derivatives of 2-phenylpyrimidine have been designed and synthesized

as potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell

membrane biosynthesis.[9] The aldehyde group serves as a handle to introduce various side

chains to optimize activity and pharmacokinetic properties.

Anti-Inflammatory Agents: 5-Carbamoyl-2-phenylpyrimidine derivatives, synthesized from

precursors like 2-phenylpyrimidine-5-carbaldehyde, have been identified as potent

phosphodiesterase 4 (PDE4) inhibitors.[10] These compounds show promise in treating

inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD).[10]

General Drug Discovery: The aldehyde allows for the rapid generation of compound libraries

through reactions like reductive amination or condensation, making it an ideal starting point

for hit-to-lead campaigns in various therapeutic areas.[11]

Safety, Handling, and Storage
2-Phenylpyrimidine-5-carbaldehyde is classified as a hazardous substance and requires

careful handling in a laboratory setting.[2]
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Table 4: GHS Hazard Information

Classification Code Description Source(s)

Acute Toxicity, Oral H302
Harmful if
swallowed.

[2]

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319
Causes serious eye

irritation.
[2]

Specific Target Organ

Toxicity
H335

May cause respiratory

irritation.

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. | |

Handling and Personal Protective Equipment (PPE):

Handle only in a well-ventilated area or a chemical fume hood.

Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield,

and a lab coat.[4]

Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.

Storage and Disposal:

Keep the container tightly closed and store in a locked, designated area.

Store in a cool, dry place, preferably refrigerated at 2-8 °C.[2]

Dispose of contents and container to an approved waste disposal plant in accordance with

local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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